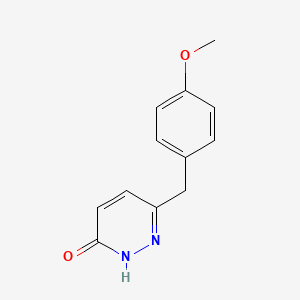

6-(4-Methoxybenzyl)-3-pyridazinol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-5-2-9(3-6-11)8-10-4-7-12(15)14-13-10/h2-7H,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIRFNNEVHTRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(4-Methoxybenzyl)-3-pyridazinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 6-(4-Methoxybenzyl)-3-pyridazinol, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented in a multi-step approach, commencing with the formation of a key γ-keto acid intermediate, followed by cyclization to a dihydropyridazinone, and culminating in aromatization to the target molecule. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further investigation by researchers in the field.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step process:

-

Step 1: Friedel-Crafts Acylation - Synthesis of 5-(4-methoxyphenyl)-4-oxopentanoic acid.

-

Step 2: Cyclocondensation - Formation of 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone.

-

Step 3: Dehydrogenation - Aromatization to 6-(4-methoxybenzyl)-3(2H)-pyridazinone, the tautomeric form of this compound.

The overall synthetic scheme is depicted in the following workflow diagram.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-(4-methoxyphenyl)-4-oxopentanoic acid

This crucial γ-keto acid intermediate is synthesized via a Friedel-Crafts acylation of anisole with glutaric anhydride, catalyzed by a Lewis acid such as aluminum chloride.

Methodology:

-

To a stirred suspension of anhydrous aluminum chloride (0.12 mol) in carbon disulfide (100 mL), a solution of glutaric anhydride (0.1 mol) in carbon disulfide (50 mL) is added portion-wise at 0-5 °C.

-

Anisole (0.1 mol) is then added dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 24 hours.

-

The reaction mixture is then poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting mixture is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-(4-methoxyphenyl)-4-oxopentanoic acid.

| Parameter | Value | Reference |

| Yield | ~75-85% | Estimated based on similar reactions |

| Melting Point | 137 °C | [1] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

Step 2: Synthesis of 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone

The synthesized γ-keto acid is then cyclized with hydrazine hydrate to form the dihydropyridazinone ring.

Methodology:

-

A mixture of 5-(4-methoxyphenyl)-4-oxopentanoic acid (0.05 mol) and hydrazine hydrate (80%, 0.075 mol) in ethanol (100 mL) is refluxed for 4-6 hours.[2][3]

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone.

| Parameter | Value | Reference |

| Yield | ~70-80% | Estimated based on similar reactions[2] |

| Melting Point | Not available | - |

| Molecular Formula | C₁₂H₁₄N₂O₂ | - |

| Molecular Weight | 218.25 g/mol | - |

Step 3: Synthesis of 6-(4-methoxybenzyl)-3(2H)-pyridazinone

The final step involves the aromatization of the dihydropyridazinone to the desired pyridazinone. This is achieved through dehydrogenation, a common method being the use of bromine in acetic acid.[2]

Methodology:

-

To a solution of 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone (0.02 mol) in glacial acetic acid (50 mL), a solution of bromine (0.022 mol) in glacial acetic acid (10 mL) is added dropwise with stirring.[2]

-

The reaction mixture is then heated under reflux for 3-4 hours.

-

After cooling, the mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and then with a dilute solution of sodium thiosulfate to remove any excess bromine.

-

The crude product is purified by recrystallization from ethanol to give 6-(4-methoxybenzyl)-3(2H)-pyridazinone.

| Parameter | Value | Reference |

| Yield | ~60-70% | Estimated based on similar reactions[2] |

| Melting Point | Not available | - |

| Molecular Formula | C₁₂H₁₂N₂O₂ | - |

| Molecular Weight | 216.24 g/mol | - |

Characterization of the Final Product

The final product, this compound, exists in tautomeric equilibrium with 6-(4-methoxybenzyl)-3(2H)-pyridazinone. Characterization would typically involve:

-

¹H NMR Spectroscopy: To confirm the presence of the aromatic, methoxy, and benzyl protons, and to potentially observe signals from both tautomeric forms.

-

¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the C=O (in the pyridazinone tautomer) and N-H bonds.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Logical Relationships in the Synthesis

The synthesis follows a logical progression of well-established organic reactions. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds on an aromatic ring. The subsequent cyclocondensation with hydrazine is a standard and efficient way to form the pyridazinone ring from a γ-keto acid. Finally, the dehydrogenation is a necessary step to achieve the desired aromaticity in the final product.

Caption: Logical flow of the synthesis process.

This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The provided experimental protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel pyridazinone-based compounds. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.

References

An In-depth Technical Guide to the Synthesis of 6-(4-Methoxybenzyl)-3-pyridazinol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-(4-Methoxybenzyl)-3-pyridazinol and its derivatives. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthetic workflows to facilitate understanding and replication in a research and development setting.

Core Synthetic Strategy

The principal synthetic route to this compound, which exists in tautomeric equilibrium with 6-(4-methoxybenzyl)-3(2H)-pyridazinone, involves a two-step process. The initial step is the synthesis of the key intermediate, 6-(4-methoxybenzyl)-4,5-dihydro-3(2H)-pyridazinone, through the cyclization of a γ-keto acid with hydrazine. The subsequent step involves the dehydrogenation of this dihydro-derivative to yield the final aromatic pyridazinone.

Diagram of the Core Synthetic Pathway

An In-depth Technical Guide to 6-(4-Methoxybenzyl)-3-pyridazinol: Chemical Properties and Structure

Introduction

Pyridazin-3(2H)-one and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and drug development.[1][2] These scaffolds are known to exhibit a wide range of biological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[1][3] This technical guide focuses on the chemical properties and structure of a specific derivative, 6-(4-Methoxybenzyl)-3-pyridazinol, providing a foundational understanding for researchers, scientists, and drug development professionals.

Chemical Structure and Tautomerism

The chemical structure of the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, allows for interesting chemical properties.[2] For 3-hydroxypyridazines, a crucial aspect to consider is the existence of keto-enol tautomerism. This compound (the "enol" form) is in equilibrium with its tautomer, 6-(4-methoxybenzyl)pyridazin-3(2H)-one (the "keto" or "pyridazinone" form). In most documented cases of 3-hydroxypyridazines, the pyridazinone form is the more stable and predominant tautomer.

Figure 1: Tautomeric Equilibrium

A diagram illustrating the tautomeric equilibrium between the enol and keto forms.

Due to the prevalence of the pyridazinone form in the literature for related compounds, this guide will primarily focus on the properties and synthesis of 6-(4-methoxybenzyl)pyridazin-3(2H)-one.

Table 1: Structural Identifiers for 6-(4-methoxybenzyl)pyridazin-3(2H)-one

| Identifier | Value |

| IUPAC Name | 6-(4-methoxybenzyl)pyridazin-3(2H)-one |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| SMILES | COc1ccc(cc1)Cc1ccc(N=N[C@H]1=O) |

| InChI | InChI=1S/C12H12N2O2/c1-16-10-6-4-9(5-7-10)8-11-2-3-12(15)14-13-11/h2-7H,8H2,1H3,(H,13,15) |

Chemical and Physical Properties

Quantitative experimental data for the target compound is scarce. However, based on related 6-substituted pyridazin-3(2H)-ones, the following properties can be anticipated.

Table 2: Predicted Chemical and Physical Properties

| Property | Predicted Value/Range | Notes |

| Melting Point | 150 - 250 °C | Highly dependent on the purity and crystalline form. Related compounds show a wide range of melting points. |

| Boiling Point | > 300 °C | Expected to be high due to the polar nature and potential for hydrogen bonding. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; poorly soluble in water and non-polar solvents. | The solubility of a related compound, 6-phenylpyridazin-3(2H)-one, was highest in DMSO and PEG-400. |

| pKa | 9 - 11 | The N-H proton is weakly acidic. |

Experimental Protocols

The synthesis of 6-substituted pyridazin-3(2H)-ones typically involves the cyclization of a γ-keto acid with hydrazine hydrate.[4][5]

Figure 2: General Synthesis Workflow

A generalized workflow for the synthesis of 6-substituted pyridazin-3(2H)-ones.

Synthesis of 6-(4-methoxybenzyl)pyridazin-3(2H)-one (Proposed)

This protocol is adapted from general methods for the synthesis of similar pyridazinone derivatives.[6]

Materials:

-

4-(4-methoxyphenyl)acetophenone

-

Glyoxylic acid

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Step 1: Synthesis of the γ-Keto Acid Intermediate.

-

Dissolve 4-(4-methoxyphenyl)acetophenone and glyoxylic acid in ethanol.

-

Add a solution of sodium hydroxide in water dropwise while stirring at room temperature.

-

Continue stirring for 24 hours.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude γ-keto acid.

-

Filter, wash with water, and dry the precipitate.

-

-

Step 2: Cyclization to the Pyridazinone.

-

Reflux the crude γ-keto acid with an excess of hydrazine hydrate in ethanol for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 6-(4-methoxybenzyl)pyridazin-3(2H)-one.

-

Spectroscopic Characterization

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the 4-methoxybenzyl group (typically two doublets in the range of δ 6.8-7.3 ppm).- Methylene protons of the benzyl group (a singlet around δ 4.0 ppm).- Protons on the pyridazinone ring (two doublets in the aromatic region).- A singlet for the methoxy group protons (around δ 3.8 ppm).- A broad singlet for the N-H proton (can be exchangeable with D₂O). |

| ¹³C NMR | - Carbonyl carbon of the pyridazinone ring (around δ 160-170 ppm).- Aromatic and olefinic carbons of the pyridazinone and benzyl rings (in the range of δ 114-160 ppm).- Methylene carbon of the benzyl group (around δ 35-45 ppm).- Methoxy carbon (around δ 55 ppm). |

| IR (KBr) | - A broad N-H stretching band around 3200-3400 cm⁻¹.- A strong C=O stretching band for the pyridazinone ring around 1650-1680 cm⁻¹.- C-H stretching bands for aromatic and aliphatic groups.- C=C and C=N stretching bands in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of the methoxybenzyl group. |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the pyridazinone scaffold is a well-established pharmacophore. Derivatives have shown activity as:

-

Cardiovascular Agents: Many pyridazinone derivatives exhibit vasodilatory and antihypertensive effects, often through mechanisms like phosphodiesterase (PDE) inhibition.[2]

-

Anti-inflammatory Agents: Some derivatives have demonstrated potent anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3]

-

Anticancer Agents: Certain pyridazinones have been investigated as tyrosine kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[2]

Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound. A hypothetical signaling pathway that could be investigated based on the activities of related compounds is presented below.

Figure 3: Hypothetical Signaling Pathway Inhibition

A potential mechanism of action via tyrosine kinase inhibition.

Conclusion

This compound, existing in tautomeric equilibrium with its more stable pyridazinone form, belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this compound is limited, this guide provides a comprehensive framework based on the known chemistry of related pyridazinone derivatives. The outlined synthesis protocols and expected spectroscopic characteristics offer a solid starting point for researchers interested in exploring the chemical and biological properties of this promising molecule. Further investigation is warranted to fully characterize this compound and evaluate its potential applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarpublication.com [sarpublication.com]

- 4. raco.cat [raco.cat]

- 5. scispace.com [scispace.com]

- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-(4-Methoxybenzyl)-3-pyridazinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide delves into the putative mechanism of action of a specific derivative, 6-(4-methoxybenzyl)-3-pyridazinol. While direct experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related pyridazinone analogs to propose potential biological targets and signaling pathways. The core hypothesis is that this compound likely exerts its effects through modulation of inflammatory and cardiovascular pathways, potentially acting as an inhibitor of cyclooxygenase (COX) enzymes and/or phosphodiesterases (PDEs). This guide provides a comprehensive overview of the structure-activity relationships of the pyridazinone class, detailed experimental protocols for assessing relevant biological activities, and computational insights into its potential molecular interactions.

Introduction

Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties. These compounds have been reported to possess anti-inflammatory, analgesic, anticancer, and cardiovascular activities.[1] The 3(2H)-pyridazinone core is a key pharmacophore, and substitutions at various positions on the ring system can significantly influence the biological activity profile. The presence of a 4-methoxybenzyl group at the 6-position of the pyridazinone ring in this compound suggests a potential for specific interactions with biological targets, guiding its mechanism of action.

Putative Mechanisms of Action

Based on the known biological activities of structurally similar pyridazinone derivatives, two primary mechanisms of action are proposed for this compound: anti-inflammatory effects via COX inhibition and cardiovascular effects through PDE inhibition and vasorelaxation.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Many pyridazinone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it is associated with a reduced risk of gastrointestinal side effects. The 6-phenyl-pyridazinone scaffold is a common feature in many reported COX-2 inhibitors.

Signaling Pathway for COX-2 Inhibition:

Cardiovascular Effects: Phosphodiesterase (PDE) Inhibition and Vasorelaxation

Several pyridazinone derivatives have been investigated for their cardiovascular effects, including positive inotropic (contractility-enhancing) and vasodilatory properties.[3] One of the key mechanisms underlying these effects is the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4.[4] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cardiovascular regulation. Inhibition of PDEs leads to increased intracellular levels of these cyclic nucleotides, resulting in vasodilation and increased cardiac contractility.

Signaling Pathway for PDE Inhibition and Vasorelaxation:

Quantitative Data from Structurally Related Compounds

While no specific quantitative data for this compound has been found, the following table summarizes IC50 values for related pyridazinone derivatives against relevant targets. This data provides a benchmark for the potential potency of the compound of interest.

| Compound Class | Target | IC50 (µM) | Reference |

| 6-phenyl-3(2H)-pyridazinone derivatives | COX-2 | Varies (some in low nM range) | [2] |

| Pyrazolo[3,4-d]pyridazinone derivatives | PDE5 | 0.14 - 0.18 | [3] |

| 4,5-dihydropyridazinone derivatives | PDE3 | 0.15 - 0.6 | [3] |

| 6-Aryl-pyridazinone derivatives | Vasodilatory (EC50) | 0.339 - 1.225 | [3] |

| Indole-bearing pyridazinone | PDE4B | 0.251 | [4] |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key in vitro assays are provided below.

Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from standard fluorometric or colorimetric COX inhibitor screening kits.

Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes (human recombinant)

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe

-

Assay buffer

-

Test compound (this compound)

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

96-well microplate

-

Microplate reader

Workflow:

Phosphodiesterase (PDE) Inhibition Assay

This protocol is based on commercially available PDE-Glo™ or similar luminescent assays.

Objective: To determine the in vitro inhibitory activity of this compound against specific PDE isoforms (e.g., PDE3, PDE4).

Materials:

-

Recombinant PDE enzymes

-

cAMP or cGMP substrate

-

ATP

-

Kinase (e.g., PKA)

-

Luminescent detection reagent (e.g., Kinase-Glo®)

-

Assay buffer

-

Test compound

-

Reference inhibitors (e.g., Milrinone for PDE3, Rolipram for PDE4)

-

96-well white opaque microplate

-

Luminometer

Workflow:

In Vitro Vasorelaxation Assay

This protocol describes a classic organ bath experiment to assess the vasodilatory effects of the compound on isolated arterial rings.

Objective: To evaluate the vasorelaxant activity of this compound and investigate its endothelium-dependency.

Materials:

-

Isolated arterial rings (e.g., rat aorta)

-

Organ bath system with force transducer

-

Krebs-Henseleit solution

-

Vasoconstrictor agent (e.g., Phenylephrine, KCl)

-

Test compound

-

Reference vasodilator (e.g., Acetylcholine, Sodium Nitroprusside)

-

L-NAME (NOS inhibitor, to test endothelium-dependency)

Workflow:

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of literature on pyridazinone derivatives provides a strong foundation for proposing its involvement in anti-inflammatory and cardiovascular pathways. The putative inhibition of COX-2 and various PDE isoforms are compelling hypotheses that warrant experimental validation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to investigate these potential mechanisms. Future studies should focus on obtaining quantitative pharmacological data for this compound against a panel of COX and PDE enzymes, as well as characterizing its vasorelaxant properties in detail. Furthermore, in silico modeling and target identification studies could provide valuable insights into its specific molecular interactions and guide the design of more potent and selective analogs. Such investigations will be crucial in fully understanding the therapeutic potential of this promising compound.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Methoxybenzyl Moiety: A Deep Dive into the Structure-Activity Relationship of 6-(4-Methoxybenzyl)-3-pyridazinol and its Analogs

For Immediate Release

This technical guide explores the structure-activity relationship (SAR) of 6-(4-Methoxybenzyl)-3-pyridazinol, a pyridazinone derivative with significant potential in drug discovery. By analyzing the impact of structural modifications on its biological activity, this document provides a comprehensive resource for researchers, scientists, and professionals in drug development. The guide synthesizes available data on related pyridazinone analogs to elucidate the key chemical features governing their therapeutic effects, which range from analgesic and anti-inflammatory to cardiotonic and anticancer activities.[1][2]

Core Structure and Synthetic Pathways

The foundational structure of this compound consists of a pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, substituted at the 6-position with a 4-methoxybenzyl group. The synthesis of pyridazinone derivatives generally involves the cyclocondensation of γ-keto acids or related 1,4-dicarbonyl compounds with hydrazine or its derivatives.[3][4]

A general synthetic route to 6-substituted-3(2H)-pyridazinones is depicted in the workflow below. This typically starts from a substituted acetophenone which undergoes reactions to form a γ-keto acid, followed by cyclization with hydrazine hydrate.[5]

Caption: General synthetic workflow for 6-substituted-3(2H)-pyridazinones.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study specifically for this compound is not extensively documented in publicly available literature, analysis of related 6-substituted pyridazinone analogs provides significant insights. The biological activity of these compounds is highly dependent on the nature and position of substituents on both the pyridazinone core and the phenyl ring.

1. Substitution at the 6-Position of the Pyridazinone Ring:

The substituent at the 6-position plays a crucial role in determining the pharmacological profile. The presence of an aryl or substituted aryl group, such as the 4-methoxybenzyl group, is a common feature in many biologically active pyridazinones.

-

Aryl Substituents: 6-Aryl pyridazinones have demonstrated a wide range of activities, including cardiotonic, analgesic, and anti-inflammatory effects.[2][6] The nature of the substituent on the phenyl ring is critical. For instance, 6-(4-methoxyphenyl) pyridazinone derivatives have been investigated for their analgesic and anti-inflammatory properties.[2]

-

Vasorelaxant Activity: Recent studies on 6-(4-substitutedphenyl)-3-pyridazinone derivatives have highlighted their potent vasorelaxant activity, with some compounds showing efficacy far superior to established vasodilators.[7] This suggests a potential cardiovascular application for compounds like this compound.

2. Substitution at the 2-Position (Nitrogen) of the Pyridazinone Ring:

Modification at the N-2 position of the pyridazinone ring has been a key strategy for modulating potency and selectivity.

-

Acetamide and Propanamide Moieties: The introduction of acetamide and propanamide groups at the 2-position of 6-(4-methoxyphenyl)-pyridazinone has yielded compounds with significant analgesic activity.[2][8]

-

Piperazine Moieties: The incorporation of a piperazine ring, particularly a 4-fluorophenylpiperazine, at the end of a propanoyl chain at the N-2 position of 6-phenyl-3(2H)-pyridazinone resulted in compounds with potent analgesic and anti-inflammatory activities without significant gastric side effects.[2]

3. Substitution at other positions of the Pyridazinone Ring:

-

Positions 4 and 5: Modifications at the 4 and 5 positions of the pyridazinone ring can also influence activity. For example, 4,5-dihalo-pyridazinones have been shown to possess high analgesic activity.[2] The introduction of bulky substituents at these positions can lead to selective inhibition of enzymes like COX-2.[2]

The following table summarizes the structure-activity relationships of various pyridazinone derivatives based on available literature.

| General Structure | Substituent (R) | Position | Observed Biological Activity | Reference |

| 6-Aryl-3(2H)-pyridazinone | 4-Methoxyphenyl | 6 | Analgesic, Anti-inflammatory | [2] |

| 6-Aryl-3(2H)-pyridazinone | 4-Substituted phenyl | 6 | Vasorelaxant | [7] |

| 2-Substituted-6-phenyl-3(2H)-pyridazinone | Acetamide/Propanamide | 2 | Analgesic | [2][8] |

| 2-Substituted-6-phenyl-3(2H)-pyridazinone | Propanoyl-4-(4-fluorophenyl)piperazine | 2 | Analgesic, Anti-inflammatory | [2] |

| 4,5-Dihalo-3(2H)-pyridazinone | Halogen | 4, 5 | Analgesic | [2] |

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridazinone derivatives are attributed to their interaction with various molecular targets. While the specific mechanism for this compound is yet to be fully elucidated, related compounds have been shown to modulate several key signaling pathways.

-

Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (LOX): Many pyridazinone derivatives exhibit anti-inflammatory and analgesic effects through the dual inhibition of COX and 5-LOX enzymes, key players in the inflammatory cascade.[2][9] This dual inhibition is considered advantageous as it may offer a better safety profile compared to traditional NSAIDs that primarily target COX enzymes.[2]

-

Phosphodiesterase (PDE) Inhibition: Certain heterocyclic-fused pyridazinones act as inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in the inflammatory response.[2]

-

Cardiotonic Effects: Some 4,5-dihydro-6-substituted-3(2H)-pyridazinones, such as pimobendan, exhibit positive inotropic and vasodilator properties, improving cardiac output.[2] These effects are often mediated by enhancing the calcium sensitivity of cardiac troponin.[2]

The potential signaling pathways modulated by pyridazinone derivatives are illustrated below.

Caption: Potential signaling pathways modulated by pyridazinone derivatives.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of pyridazinone derivatives, adapted from the literature.[4][10]

1. General Synthesis of 6-Aryl-3(2H)-pyridazinones

-

Step 1: Synthesis of the γ-Keto Acid. A mixture of the appropriate substituted acetophenone and glyoxalic acid is refluxed in a suitable solvent (e.g., acetic acid) for several hours. After cooling, the precipitated product is filtered, washed, and dried.

-

Step 2: Synthesis of the 4,5-Dihydropyridazinone. The γ-keto acid obtained in the previous step is refluxed with hydrazine hydrate in a solvent such as ethanol for an extended period. The reaction mixture is then cooled, and the resulting solid is collected by filtration.

-

Step 3: Aromatization to the Pyridazinone. The 4,5-dihydropyridazinone derivative is dissolved in glacial acetic acid. A solution of bromine in glacial acetic acid is added dropwise at an elevated temperature (e.g., 60-70 °C). The mixture is then refluxed for several hours. After cooling, the mixture is poured into ice water and neutralized with a base (e.g., ammonium hydroxide). The precipitate is filtered, washed, and recrystallized from a suitable solvent system (e.g., ethanol-water).[10]

2. In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

The ability of the synthesized compounds to inhibit the COX-2 enzyme can be evaluated using a commercially available COX-2 inhibitor screening assay kit. The assay is typically performed in a 96-well plate format. The test compounds are pre-incubated with the COX-2 enzyme, and the reaction is initiated by the addition of arachidonic acid. The production of prostaglandin H2 (PGH2) is measured, often through a colorimetric or fluorometric method. The percentage of inhibition is calculated by comparing the results of the test compounds with a vehicle control. A reference COX-2 inhibitor (e.g., celecoxib) is used as a positive control.

3. In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

The analgesic activity of the compounds can be assessed in mice using the acetic acid-induced writhing test. Mice are administered the test compound or a vehicle control intraperitoneally. After a set period (e.g., 30 minutes), a solution of acetic acid is injected intraperitoneally to induce writhing. The number of writhes (abdominal constrictions) is counted for a specific duration (e.g., 20 minutes). The percentage of protection against writhing is calculated by comparing the number of writhes in the treated groups with the control group. A standard analgesic drug (e.g., aspirin) is used as a positive control.[8]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of potential applications. The structure-activity relationships derived from related pyridazinone analogs indicate that the 4-methoxybenzyl group at the 6-position is a key determinant of biological activity, and further modifications at the N-2 position of the pyridazinone ring can fine-tune the pharmacological profile.

Future research should focus on the targeted synthesis and biological evaluation of a library of this compound derivatives with systematic variations at the 2-position and other accessible sites on the pyridazinone core. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing the therapeutic potential of this promising class of compounds. In silico modeling and docking studies could also aid in the rational design of more potent and selective analogs.[5]

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. sarpublication.com [sarpublication.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Novel Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profiling of novel pyridazinone derivatives, focusing on their therapeutic potential across various disease areas. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Pharmacological Activities and Quantitative Data

Pyridazinone derivatives have been extensively investigated, revealing a broad spectrum of biological targets and therapeutic applications. The following tables summarize the key pharmacological activities and the corresponding quantitative data for representative novel pyridazinone compounds.

Table 1: Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity Index (SI) | Reference |

| 5a | COX-2 | In vitro human COX inhibition | 0.77 | 16.70 (COX-1/COX-2) | [1][2] |

| 5f | COX-2 | In vitro human COX inhibition | 1.89 | 13.38 (COX-1/COX-2) | [1][2] |

| ABT-963 | COX-2 | In vitro COX inhibition | - | 276 (COX-1/COX-2) | [3] |

Table 2: Cardiovascular Activity of Pyridazinone Derivatives

| Compound ID | Target/Activity | Assay Type | EC50 (µM) / Kᵢ (nM) | Notes | Reference |

| 3k | α₁-Adrenoceptor Antagonist | Radioligand Binding | Kᵢ = 1.9 nM | 274-fold selectivity over α₂-adrenoceptors | [4][5] |

| 4f | Vasorelaxation | Isolated Rat Thoracic Aorta | EC₅₀ = 0.0136 µM | eNOS modulation | [6] |

| 4h | Vasorelaxation | Isolated Rat Thoracic Aorta | EC₅₀ = 0.0117 µM | eNOS modulation | [6] |

| 5d | Vasorelaxation | Isolated Rat Thoracic Aorta | EC₅₀ = 0.0053 µM | eNOS modulation | [6] |

| 5e | Vasorelaxation | Isolated Rat Thoracic Aorta | EC₅₀ = 0.0025 µM | eNOS modulation | [6] |

Table 3: Anticancer Activity of Pyridazinone Derivatives

| Compound Class | Target/Activity | Cell Line | Key Findings | Reference |

| PDE4 Inhibitors | Anti-proliferation, Anti-survival, Anti-migration | Osteosarcoma cells | Limit cell growth in vitro and in vivo | [7] |

Table 4: Other Notable Pharmacological Activities

| Compound ID | Target/Activity | Assay Type | Kᵢ (nM) / MIC (µM) | Notes | Reference |

| 22 | CB₂ Receptor Inverse Agonist | Radioligand Binding | Kᵢ = 1.6 nM | High selectivity and potency | [8] |

| 7 | Antibacterial | MIC determination | 3.74 - 8.92 µM | Active against MRSA, P. aeruginosa, A. baumannii | [9] |

| 13 | Antibacterial | MIC determination | 3.74 - 8.92 µM | Active against MRSA, P. aeruginosa, A. baumannii | [9] |

Detailed Experimental Protocols

The pharmacological characterization of pyridazinone derivatives involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments frequently cited in the literature.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the two isoforms of the cyclooxygenase enzyme.

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.

-

Substrate: Arachidonic acid is used as the natural substrate.

-

Assay Principle: The assay measures the peroxidase activity of COX, where the hydroperoxide product of the cyclooxygenase reaction is reduced, leading to the oxidation of a chromogenic substrate.

-

Procedure:

-

The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a buffer solution.

-

Arachidonic acid is added to initiate the reaction.

-

The rate of color development is measured spectrophotometrically.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index (SI) is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[1][2]

Radioligand Receptor Binding Assay (α-Adrenoceptors)

This method is used to determine the affinity of a compound for a specific receptor.

-

Receptor Source: Membranes from cells expressing the target receptor (e.g., α₁- or α₂-adrenoceptors) are used.[4][5]

-

Radioligand: A radioactively labeled ligand with known high affinity for the receptor (e.g., [³H]prazosin for α₁-adrenoceptors) is used.

-

Procedure:

-

A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

-

Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

-

Procedure:

-

The test compound or vehicle (control) is administered orally to the animals.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is made into the right hind paw of each rat to induce inflammation.

-

The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group.[1][2]

In Vitro Vasorelaxant Activity Assay

This assay evaluates the ability of a compound to relax pre-contracted blood vessels.

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Procedure:

-

The aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

-

Changes in isometric tension are recorded.

-

-

Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is determined from the concentration-response curve.[6]

Signaling Pathways and Experimental Workflows

The diverse pharmacological effects of pyridazinone derivatives are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms and experimental workflows.

References

- 1. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sarpublication.com [sarpublication.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of 6-(4-Methoxybenzyl)-3-pyridazinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 6-(4-Methoxybenzyl)-3-pyridazinol, a pyridazinone derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct spectral data for this specific compound in published literature, this guide presents expected spectroscopic characteristics based on the analysis of closely related pyridazinone analogues.[1][2] The methodologies and data presented herein serve as a valuable resource for the synthesis, identification, and purification of this compound and similar compounds.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The structural characterization of these molecules is a critical step in the drug discovery and development process, ensuring the identity and purity of the synthesized compounds. This guide focuses on the key spectroscopic techniques employed for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These predictions are derived from published data for structurally similar compounds.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.8 | Singlet | 1H | NH (pyridazinone ring) |

| ~7.8 | Singlet | 1H | CH (pyridazinone ring) |

| ~7.2 | Doublet | 2H | Ar-H (protons ortho to CH₂) |

| ~6.9 | Doublet | 2H | Ar-H (protons ortho to OCH₃) |

| ~3.9 | Singlet | 2H | CH₂ (benzyl) |

| ~3.8 | Singlet | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (pyridazinone ring) |

| ~158 | C-OCH₃ (aromatic) |

| ~144 | C-N (pyridazinone ring) |

| ~136 | C-CH (pyridazinone ring) |

| ~130 | C-H (aromatic, ortho to CH₂) |

| ~129 | C-CH₂ (aromatic) |

| ~114 | C-H (aromatic, ortho to OCH₃) |

| ~55 | OCH₃ |

| ~35 | CH₂ (benzyl) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching |

| ~3100 - 2800 | C-H stretching (aromatic and aliphatic) |

| ~1650 | C=O stretching (amide) |

| ~1600 | C=N stretching |

| ~1510, ~1450 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| ~217 | [M+H]⁺ (Molecular Ion) |

| ~121 | [C₈H₉O]⁺ (4-methoxybenzyl fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established protocols for the characterization of novel pyridazinone derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the synthesized compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

¹H NMR: The proton NMR spectra are recorded to determine the number of protons, their chemical environments, and their coupling patterns. Tetramethylsilane (TMS) is used as an internal standard.

-

¹³C NMR: The carbon-13 NMR spectra are recorded to identify the number and types of carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. The data is analyzed to identify the characteristic functional groups present in the molecule based on their vibrational frequencies.

Mass Spectrometry (MS)

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Analysis: The solution is infused into the ESI source. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can be employed for precise mass determination.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for synthesis and characterization.

Key Structural Features and Spectroscopic Correlation

This diagram highlights the key structural fragments of this compound and their expected spectroscopic signatures.

Caption: Correlation of structure to spectroscopic signals.

References

Preliminary In Vitro Evaluation of 6-(4-Methoxybenzyl)-3-pyridazinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 6-(4-methoxybenzyl)-3-pyridazinol, a representative member of the pharmacologically significant pyridazinone class of heterocyclic compounds. While direct and extensive experimental data for this specific molecule remains limited in publicly accessible literature, this document consolidates and extrapolates information from closely related analogues to present a predictive assessment of its biological activities. The guide focuses on potential cardiovascular, anti-inflammatory, and anticancer properties, offering detailed experimental protocols and data interpretation based on established findings for similar pyridazinone derivatives. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound and to highlight its potential as a scaffold for novel drug discovery.

Introduction

The pyridazinone nucleus is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. Derivatives of this heterocyclic system have been reported to possess cardiovascular, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. The compound this compound, featuring a substituted benzyl group at the 6-position, represents a promising candidate for further investigation. This guide aims to provide a detailed, albeit predictive, in vitro evaluation of this molecule by leveraging data from structurally similar compounds.

Predicted Biological Activities and In Vitro Evaluation

Based on the existing literature for 6-substituted pyridazinone derivatives, the primary anticipated in vitro activities for this compound are vasorelaxant, anti-inflammatory, and cytotoxic effects.

Cardiovascular Effects: Vasorelaxant Activity

Pyridazinone derivatives have been extensively investigated for their cardiovascular effects, particularly their ability to induce vasodilation. Analogues of 6-(4-substitutedphenyl)-3-pyridazinone have demonstrated potent vasorelaxant activity, often superior to existing drugs like hydralazine.

The following table summarizes the vasorelaxant activity of representative 6-(4-substitutedphenyl)-3-pyridazinone derivatives on isolated rat thoracic aorta, providing an expected range of potency for this compound.

| Compound | EC50 (µM) on Norepinephrine-induced Contraction | Reference Compound (Hydralazine) EC50 (µM) |

| 6-(4-Chlorophenyl)-3-pyridazinone | 0.1162 | 18.21 |

| 6-(4-Bromophenyl)-3-pyridazinone | 0.07154 | 18.21 |

| 6-(4-Nitrophenyl)-3-pyridazinone | 0.02916 | 18.21 |

Data extrapolated from studies on 6-(4-substitutedphenyl)-3-pyridazinone derivatives[1].

This protocol describes the methodology to assess the vasorelaxant effect of this compound on isolated rat thoracic aorta.

-

Tissue Preparation:

-

Male Wistar rats (200-250 g) are euthanized by cervical dislocation.

-

The thoracic aorta is carefully excised, cleaned of adherent connective and fatty tissues, and cut into rings of 3-4 mm in length.

-

Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

-

Isometric Tension Recording:

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension of 1.5 g is applied, and the rings are allowed to equilibrate for 60 minutes. During this period, the bathing solution is changed every 15 minutes.

-

-

Contraction and Relaxation Studies:

-

After equilibration, the aortic rings are contracted with norepinephrine (1 µM).

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound (e.g., 1 nM to 100 µM) are added to the organ bath.

-

The relaxation response is recorded as a percentage of the norepinephrine-induced contraction.

-

The concentration of the compound that produces 50% relaxation (EC50) is calculated by non-linear regression analysis.

-

Many vasorelaxant pyridazinone derivatives are thought to exert their effects through the activation of endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production, which in turn stimulates guanylate cyclase in vascular smooth muscle cells, resulting in relaxation.

Caption: Proposed mechanism of vasorelaxation via eNOS activation.

Anti-inflammatory Activity

The pyridazinone scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. These compounds often exert their effects by inhibiting key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) enzymes and the NF-κB pathway.

The following table presents the inhibitory activity of a representative pyridazinone derivative on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production.

| Compound | Inhibition of LPS-induced IL-6 Production (IC50, µM) |

| N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]-propanamide | ~10-20 (estimated) |

Data extrapolated from studies on pyridazinone-like compounds[2].

This assay determines the ability of this compound to inhibit the activation of the pro-inflammatory transcription factor NF-κB in a human monocytic cell line.

-

Cell Culture:

-

THP1-Blue™ NF-κB reporter cells (InvivoGen) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 µg/mL Normocin™, and 2 mM L-glutamine.

-

Cells are maintained at 37°C in a 5% CO2 humidified incubator.

-

-

NF-κB Activation Assay:

-

Cells are seeded in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Cells are pre-incubated with various concentrations of this compound for 1 hour.

-

NF-κB activation is induced by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL.

-

The plate is incubated for 24 hours at 37°C.

-

-

Measurement of NF-κB Activity:

-

NF-κB-induced secreted embryonic alkaline phosphatase (SEAP) activity in the supernatant is measured using a colorimetric enzyme assay, such as QUANTI-Blue™ Solution (InvivoGen).

-

The absorbance is read at 620-655 nm.

-

The percentage of NF-κB inhibition is calculated relative to the LPS-stimulated control.

-

This compound is hypothesized to inhibit the NF-κB signaling pathway, a central regulator of inflammatory responses.

Caption: Inhibition of the LPS-induced NF-κB signaling pathway.

Anticancer Activity

Certain pyridazinone derivatives have demonstrated cytotoxic activity against various cancer cell lines. The proposed mechanisms often involve cell cycle arrest and induction of apoptosis.

The following table shows the cytotoxic activity of a pyrazolo[3,4-b]pyridine derivative containing a 3-(4-methoxyphenyl) substituent, which is structurally related to the core of the title compound.

| Compound | Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |

| 4-(4-Tolyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | HeLa | 2.59 | 2.35 |

| 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | MCF-7 | 4.66 | 4.57 |

| 4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine | HCT-116 | 1.98 | 2.11 |

Data extrapolated from studies on structurally related pyrazolo[3,4-b]pyridines[3].

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116) are cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound and incubated for 48-72 hours.

-

A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

-

MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

-

The following diagram illustrates a typical workflow for the in vitro evaluation of a compound's anticancer potential.

Caption: Workflow for in vitro anticancer activity screening.

Synthesis Outline

The synthesis of this compound can be conceptually approached through the condensation of a suitable γ-ketoacid with hydrazine hydrate.

Caption: General synthetic route to this compound.

Conclusion and Future Directions

While a dedicated, in-depth in vitro evaluation of this compound is not yet available in the public domain, the analysis of structurally related compounds strongly suggests its potential as a bioactive molecule with vasorelaxant, anti-inflammatory, and anticancer properties. The experimental protocols and predictive data presented in this guide offer a solid foundation for initiating research on this compound.

Future studies should focus on the synthesis and purification of this compound, followed by a systematic in vitro evaluation using the assays described herein to confirm and quantify its biological activities. Further investigation into its mechanism of action at the molecular level will be crucial for its development as a potential therapeutic agent.

References

- 1. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Unveiling Therapeutic Avenues: A Technical Guide to the Biological Targets of 6-(4-Methoxybenzyl)-3-pyridazinol

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the identification of novel therapeutic targets is paramount. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential therapeutic targets of the pyridazinone derivative, 6-(4-Methoxybenzyl)-3-pyridazinol. Synthesizing current research, this document outlines key biological activities, associated signaling pathways, and detailed experimental methodologies to facilitate further investigation into the therapeutic potential of this compound.

The pyridazinone scaffold is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, cardiovascular, and anticancer effects. This guide focuses specifically on this compound and its derivatives, highlighting compelling evidence for its interaction with key cellular targets, primarily Phosphodiesterase 4 (PDE4) and the endothelial Nitric Oxide Synthase (eNOS) signaling pathway, alongside a noted cytostatic potential against cancer cell lines.

Identified Potential Therapeutic Targets

Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic AMP (cAMP), a key second messenger in inflammatory and immune responses. Inhibition of PDE4, particularly the PDE4D isoform, has been a successful strategy in the development of anti-inflammatory drugs. Numerous studies on pyridazinone derivatives strongly suggest that this class of compounds, including this compound, are potent PDE4 inhibitors. While a specific IC50 value for this compound against PDE4D is not yet publicly available, structure-activity relationship (SAR) studies of analogous compounds indicate a high likelihood of significant inhibitory activity.

Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway

The endothelial Nitric Oxide Synthase (eNOS) pathway is fundamental to cardiovascular health, regulating vascular tone, and inhibiting platelet aggregation and smooth muscle proliferation. Research into pyridazinone derivatives has revealed significant vasorelaxant properties, directly linked to the upregulation of eNOS mRNA expression and subsequent increases in nitric oxide (NO) production. This suggests that this compound may be a promising candidate for the development of novel therapies for cardiovascular diseases such as hypertension.

Cytostatic Activity

In addition to its potential in inflammatory and cardiovascular diseases, this compound and related compounds have demonstrated cytostatic activity against various cancer cell lines, including KB and HeLa cells. This points towards a potential application in oncology, warranting further investigation into the underlying mechanisms of this cytotoxic effect.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its close analogs, providing a clear comparison of their biological activities.

| Compound Class | Target/Activity | Cell Line/System | Quantitative Data (EC50/IC50) | Reference |

| Pyridazin-3-one Derivatives | Vasorelaxant Activity | Isolated Rat Thoracic Aorta | EC50 values ranging from 0.0025 to 2.9480 µM | [1][2] |

| 1-Methoxyphenylpyridazine-6-ones | Cytostatic Activity | KB and HeLa Cells | ED50 values between 0.025 and 1.1 µg/mL | |

| Pyridazinone Derivatives | PDE4 Inhibition | Various | IC50 values in the nanomolar to low micromolar range for various analogs |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon existing findings.

Protocol 1: Vasorelaxant Activity Assay in Isolated Rat Thoracic Aorta

Objective: To assess the vasorelaxant effect of this compound.

Methodology:

-

Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length.

-

Organ Bath Setup: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

Tension Recording: The isometric tension is recorded using a force-displacement transducer connected to a data acquisition system. The rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g, with the buffer being changed every 15-20 minutes.

-

Contraction Induction: After equilibration, the aortic rings are contracted with phenylephrine (1 µM) or KCl (80 mM).

-

Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 value is calculated from the concentration-response curve.

Protocol 2: Quantification of eNOS mRNA Expression by Real-Time PCR

Objective: To determine the effect of this compound on eNOS gene expression in endothelial cells.

Methodology:

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium.

-

Compound Treatment: HUVECs are treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

RNA Extraction: Total RNA is extracted from the treated and untreated cells using a suitable RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

Real-Time PCR: Quantitative real-time PCR is performed using specific primers for eNOS and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is carried out in a real-time PCR system.

-

Data Analysis: The relative expression of eNOS mRNA is calculated using the ΔΔCt method.

Protocol 3: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HeLa, KB) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.

Caption: Proposed eNOS signaling pathway activation by this compound.

Caption: Experimental workflow for the vasorelaxant activity assay.

References

- 1. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-(4-Methoxybenzyl)-3-pyridazinol In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of 6-(4-Methoxybenzyl)-3-pyridazinol, a pyridazinone derivative with potential therapeutic applications. The protocols outlined below are designed to investigate the compound's likely mechanism of action as a phosphodiesterase (PDE) inhibitor and to assess its downstream functional effects on cardiovascular and inflammatory systems, as well as its general cytotoxicity.

Introduction

Pyridazinone derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities. Notably, they are recognized as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3][4] By inhibiting PDE, these compounds can modulate a variety of cellular processes, leading to effects such as vasodilation, increased cardiac contractility, and anti-inflammatory responses.[5][6] This document provides detailed protocols for evaluating this compound's activity as a PDE inhibitor and its potential as a cardiotonic, vasorelaxant, and anti-inflammatory agent.

Data Presentation

Table 1: In Vitro Efficacy and Potency of this compound

| Assay Type | Target/Cell Line | Parameter | Value |

| PDE Inhibition | Recombinant Human PDE Isotope | IC50 (µM) | Data to be determined |

| Cardiotonic Activity | Human iPSC-derived Cardiomyocytes | EC50 (µM) for increased contractility | Data to be determined |

| Vasorelaxant Activity | Rat Aortic Rings | EC50 (µM) for relaxation | Data to be determined |

| Anti-inflammatory Activity | Lipopolysaccharide-stimulated RAW 264.7 cells | IC50 (µM) for TNF-α inhibition | Data to be determined |

| Cytotoxicity | HEK293 Cells | CC50 (µM) | Data to be determined |

Experimental Protocols

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against various PDE isoforms (e.g., PDE3, PDE4, PDE5). A common method is the Transcreener® FP PDE Assay.

Principle: The assay measures the GMP or AMP produced from the hydrolysis of cGMP or cAMP by PDEs. A fluorescent tracer is displaced from an antibody by the product nucleotide, leading to a decrease in fluorescence polarization.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE3A, PDE4D, PDE5A)

-

Transcreener® FP PDE Assay Kit (containing antibody, fluorescent tracer)

-

This compound

-

Reference PDE inhibitors (e.g., Milrinone for PDE3, Rolipram for PDE4, Sildenafil for PDE5)

-

Assay buffer: 10 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT

-

384-well black microplates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Create a serial dilution of the compound in assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

-

Add 10 µL of the diluted compound or reference inhibitor to the wells of a 384-well plate.

-

Add 5 µL of the appropriate PDE enzyme dilution to each well.

-

Initiate the reaction by adding 5 µL of the cAMP or cGMP substrate.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect the product by adding 10 µL of the detection mix (antibody and tracer).

-

Incubate for another 60 minutes at room temperature.

-

Read the fluorescence polarization on a compatible plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vitro Cardiotonic Activity Assay

This protocol uses human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the positive inotropic (contractility-enhancing) effects of the compound.[7]

Principle: Changes in cardiomyocyte contractility are measured by analyzing the motion of the cells in culture.

Materials:

-

hiPSC-derived cardiomyocytes

-

Appropriate cell culture medium and supplements

-

96-well clear bottom plates

-

This compound

-

Positive control (e.g., Isoproterenol)

-

Negative control (vehicle, e.g., 0.1% DMSO)

-

Video microscopy system with contractility analysis software

Procedure:

-

Plate hiPSC-CMs in 96-well plates and allow them to form a spontaneously beating syncytium.

-

Replace the culture medium with fresh medium containing various concentrations of this compound, the positive control, or the negative control.

-

Acclimate the plate in the imaging system for at least 10 minutes.

-

Record videos of the contracting cardiomyocytes at baseline (before treatment) and at various time points after compound addition.

-

Analyze the videos to quantify contractility parameters such as beating rate, amplitude, and velocity.

-

Generate concentration-response curves and calculate the EC50 value for the increase in contractility.

Protocol 3: Ex Vivo Vasorelaxant Activity Assay

This protocol uses isolated rat aortic rings to evaluate the vasorelaxant properties of the compound.

Principle: The compound's ability to relax pre-constricted arterial smooth muscle is measured using an organ bath system.

Materials:

-

Male Sprague-Dawley rats

-

Krebs-Henseleit solution

-

Phenylephrine (PE) for pre-constriction

-

This compound

-

Positive control (e.g., Sodium Nitroprusside)

-

Organ bath system with isometric force transducers

Procedure:

-

Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

-

Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ at 37°C.

-

Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

-

Induce a sustained contraction with phenylephrine (e.g., 1 µM).

-

Once the contraction has stabilized, add cumulative concentrations of this compound to the bath.

-

Record the changes in tension until a maximal relaxation response is achieved.

-

Calculate the percentage of relaxation relative to the PE-induced contraction and determine the EC50 value.

Protocol 4: Anti-inflammatory Activity Assay (TNF-α Inhibition)

This protocol assesses the compound's ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Positive control (e.g., Dexamethasone)

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.

-

Collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for the inhibition of TNF-α production.

Protocol 5: General Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the compound that reduces the viability of a standard cell line by 50% (CC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

HEK293 cells (or another suitable cell line)

-

DMEM supplemented with 10% FBS

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for 24-48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-